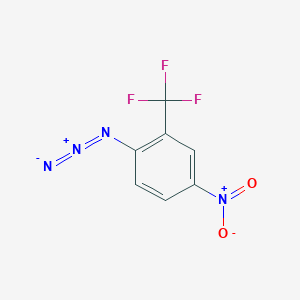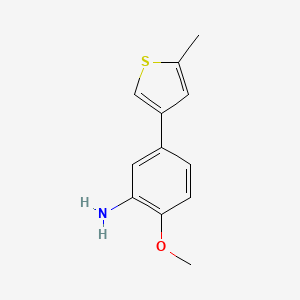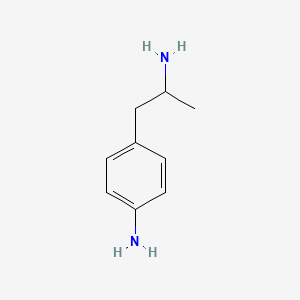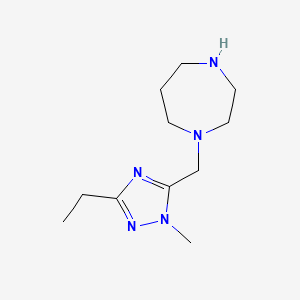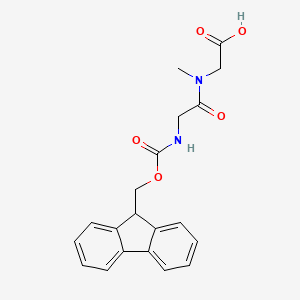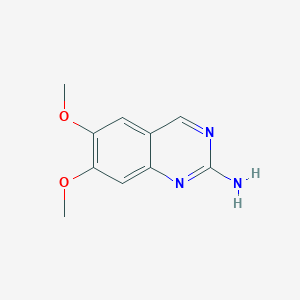
6,7-Dimethoxyquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxyquinazolin-2-amine is a heterocyclic aromatic compound belonging to the quinazoline family This compound is characterized by its two methoxy groups attached to the benzene ring and an amine group at the second position of the quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinazolin-2-amine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxybenzene to produce 3,4-dimethoxynitrobenzene. This intermediate is then subjected to hydrogenation to yield 3,4-dimethoxyaniline. The subsequent steps involve carbamidation with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano carbamide, followed by cyclohydrolysis using phosphorus pentachloride and phosphorus oxychloride to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethoxyquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown promise as a lead compound in the development of anticancer and antihypertensive agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxyquinazolin-2-amine involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including protein kinases and cyclin-dependent kinases. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to altered cellular processes. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of key enzymes can prevent the proliferation of cancer cells .
Comparación Con Compuestos Similares
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 6,7-Dimethoxy-4-quinazolinamine
- 2-Chloro-6,7-dimethoxyquinazolin-4-amine
Comparison: 6,7-Dimethoxyquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in enzyme inhibition assays. This uniqueness makes it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
6,7-dimethoxyquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3,(H2,11,12,13) |
Clave InChI |
CRWMZDHTXVSMFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=NC(=N2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



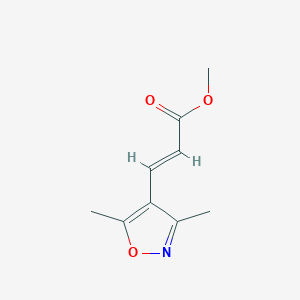
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)

![Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
